

Spectroscopic Profile of 4-Chloro-6-phenylpyrimidine: A Technical Overview

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Compound of Interest

Compound Name: 4-Chloro-6-phenylpyrimidine

Cat. No.: B189524

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic characteristics of **4-Chloro-6-phenylpyrimidine**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related analogues. The information herein serves as a predictive guide for researchers involved in the synthesis, characterization, and application of pyrimidine-based compounds.

Predicted Spectroscopic Data

While specific experimental values for **4-Chloro-6-phenylpyrimidine** are not readily available, the following tables summarize the expected spectroscopic data based on published information for analogous compounds such as 4-chloro-6-methyl-2-phenylpyrimidine, 4,6-dichloro-2-phenylpyrimidine, and various 4-chloro-6-(substituted-phenyl)-pyrimidines.

Predicted ¹H NMR Data

Solvent: CDCl₃ (Chloroform-d) Reference: Tetramethylsilane (TMS)

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Phenyl-H (ortho)	8.2 - 8.5	Multiplet	Expected to be downfield due to proximity to the pyrimidine ring.
Phenyl-H (meta, para)	7.4 - 7.6	Multiplet	
Pyrimidine-H (C5-H)	7.2 - 7.5	Singlet	The chemical shift can be influenced by the phenyl substituent.

Predicted ^{13}C NMR Data

Solvent: CDCl_3 (Chloroform-d) Reference: CDCl_3 (77.16 ppm)

Carbon	Expected Chemical Shift (δ , ppm)	Notes
C4 (C-Cl)	160 - 163	Carbon bearing the chlorine atom.
C6 (C-Ph)	163 - 166	Carbon attached to the phenyl group.
C2	158 - 161	
C5	115 - 120	Carbon bearing the C5-H proton.
Phenyl C (ipso)	135 - 138	Carbon of the phenyl ring attached to the pyrimidine.
Phenyl C (ortho, meta, para)	128 - 131	

Predicted IR Spectroscopy Data

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C=C, C=N Stretching (Aromatic/Pyrimidine)	1400 - 1600	Medium to Strong
C-H Stretching (Aromatic)	3000 - 3100	Medium
C-Cl Stretching	700 - 850	Strong
C-H Bending (Aromatic)	690 - 900	Medium to Strong

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

Fragment	Expected m/z	Notes
[M] ⁺	190/192	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
[M-Cl] ⁺	155	Loss of the chlorine atom.
[C ₆ H ₅] ⁺	77	Phenyl cation.

General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-Chloro-6-phenylpyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

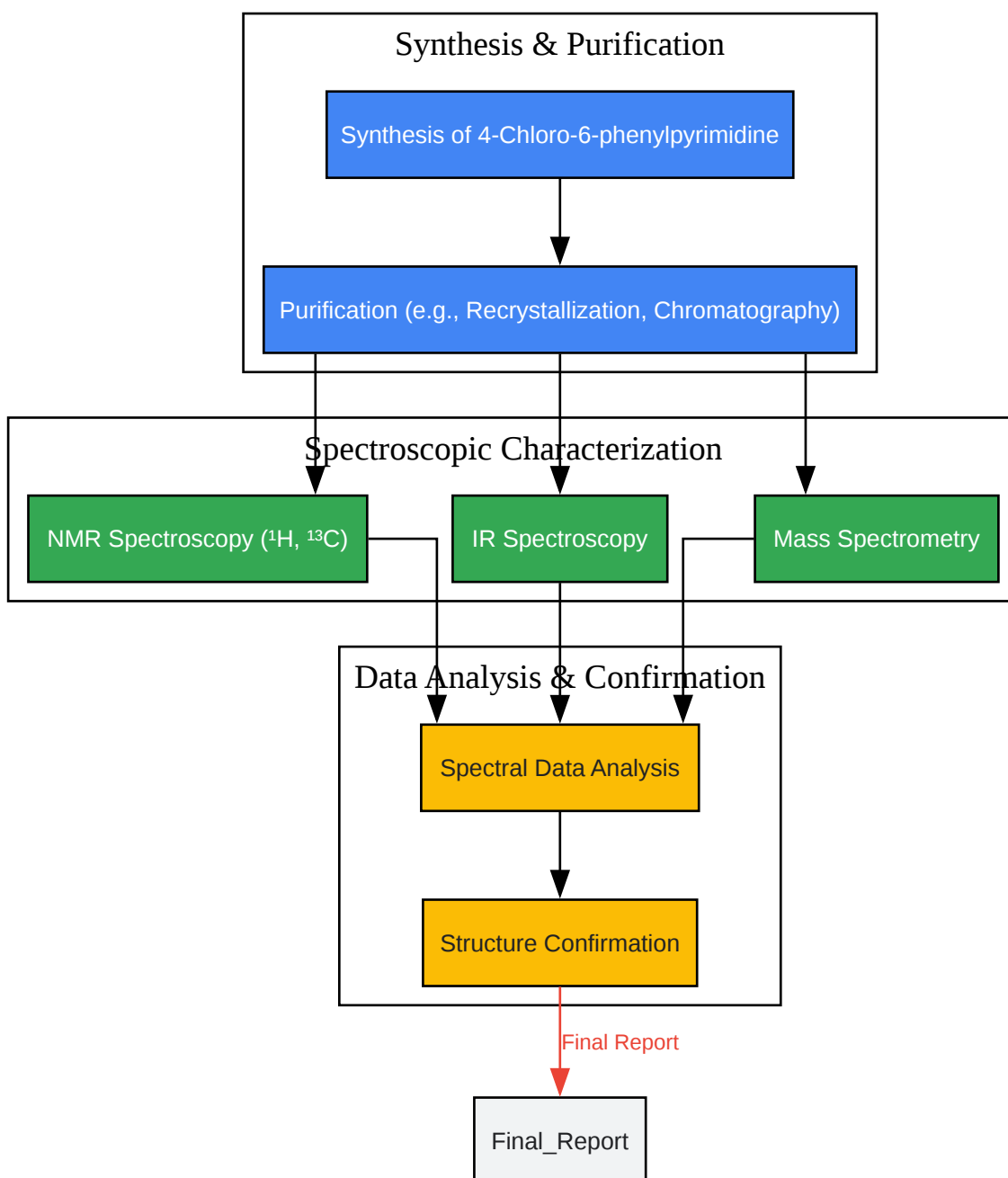
- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for a soluble compound, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CHCl_3) using a liquid cell.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured to generate the mass spectrum.

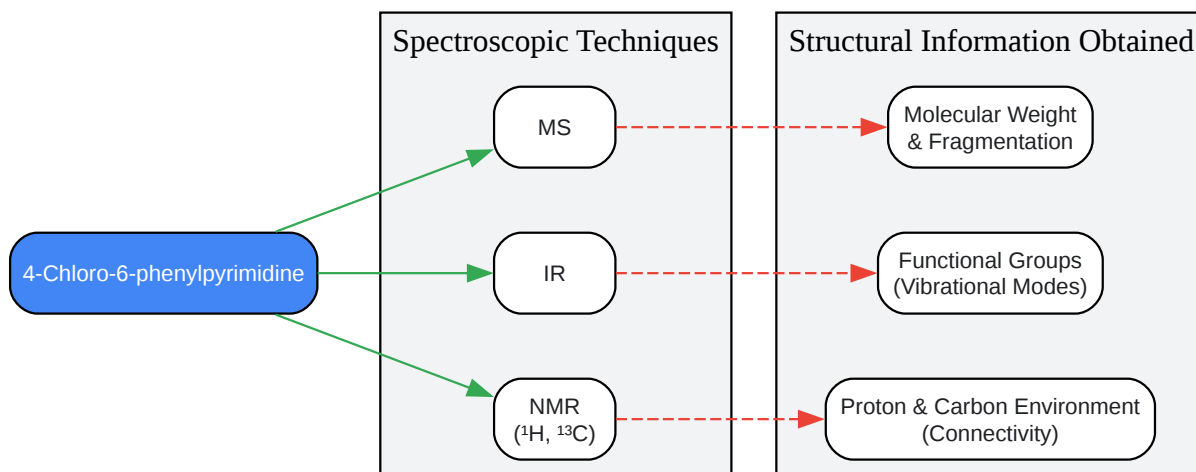
Experimental and Logical Workflow Visualization

The following diagrams illustrate the general workflow for the spectroscopic characterization of a synthesized compound like **4-Chloro-6-phenylpyrimidine**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **4-Chloro-6-phenylpyrimidine**.



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Caption: Relationship between spectroscopic techniques and the structural information obtained for **4-Chloro-6-phenylpyrimidine**.

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